

Technical Guide: Solubility Profile of (2-(Methylamino)phenyl)methanol

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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **(2-(Methylamino)phenyl)methanol**. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted physicochemical properties, inferred solubility in various solvents based on its chemical structure, and a detailed experimental protocol for its empirical determination. The guide is intended to equip researchers with the foundational knowledge and practical methodology required to assess the solubility of **(2-(Methylamino)phenyl)methanol** for applications in drug development and chemical research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **(2-(Methylamino)phenyl)methanol** is crucial for predicting its solubility behavior. The molecule's structure, featuring a hydrophilic secondary amine and a primary alcohol group, alongside a moderately nonpolar phenyl ring, classifies it as an amphipathic compound. Data compiled from computational models provide insight into these properties.

Table 1: Computed Physicochemical Properties of **(2-(Methylamino)phenyl)methanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	PubChem[1][2]
Molecular Weight	137.18 g/mol	PubChem[1]
XLogP3	1.5	PubChem[1][2]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	137.084063974 Da	PubChem[1]

| pKa (Predicted) | 14.52 (alcohol), ~9-10 (amine) | General Chemical Principles |

Note: The predicted partition coefficient (XLogP3) of 1.5 suggests a moderate lipophilicity, indicating that the compound will have some solubility in both polar and nonpolar environments.

Predicted Solubility Profile

While specific experimental data is unavailable, a qualitative solubility profile can be inferred from the compound's amphipathic structure and the properties of similar aromatic amino alcohols. The presence of both hydrogen bond donors (-OH, -NH) and an aromatic ring allows for a range of intermolecular interactions. Lower aliphatic amines and alcohols are generally soluble in water, but solubility decreases as the size of the hydrophobic alkyl/aryl part increases[3][4]. Neutral organic compounds are often more soluble in organic solvents than in water[4].

Table 2: Predicted Qualitative Solubility of **(2-(Methylamino)phenyl)methanol**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderately to Highly Soluble	Capable of hydrogen bonding with the solvent's -OH groups via the compound's amine and alcohol functionalities.
Polar Aprotic	DMSO, Acetonitrile, Acetone	Soluble	Favorable dipole-dipole interactions.

| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The polar functional groups limit solubility in highly nonpolar solvents, though the phenyl ring provides some nonpolar character. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the saturation shake-flask method is a reliable and widely recognized technique^[5]. This protocol outlines the necessary steps to determine the equilibrium solubility of **(2-(Methylamino)phenyl)methanol**.

3.1. Materials and Equipment

- **(2-(Methylamino)phenyl)methanol** (solid)
- Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetonitrile)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)
- Analytical balance
- Centrifuge

- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

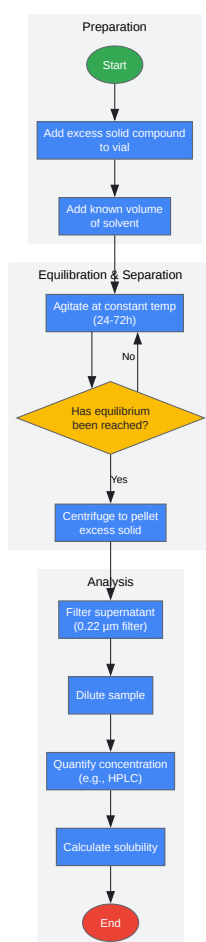
3.2. Procedure

- **Preparation:** Add an excess amount of solid **(2-(Methylamino)phenyl)methanol** to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
- **Solvent Addition:** Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau[5].
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a pipette.
- **Filtration:** Immediately filter the supernatant through a 0.22 μm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
- **Dilution:** Accurately dilute the filtered saturate with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated HPLC method. A standard calibration curve of **(2-(Methylamino)phenyl)methanol** must be prepared in the same solvent to ensure accurate quantification.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining equilibrium solubility.

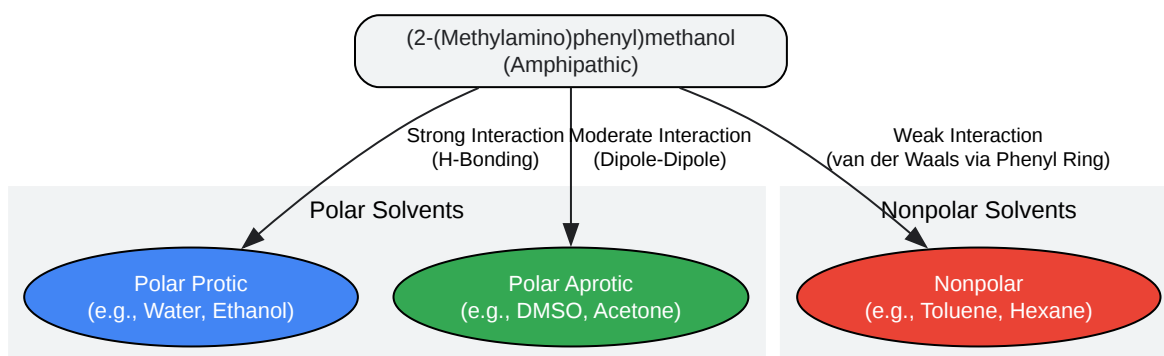


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Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Solubility Relationship Diagram

This diagram illustrates the relationship between the structural features of **(2-(Methylamino)phenyl)methanol** and its likely interactions with different solvent types.



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References

- 1. (2-(Methylamino)phenyl)methanol | C₈H₁₁NO | CID 295953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2-(methylamino)phenyl)methanol (C₈H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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